molecular formula C16H11N B11889572 Indeno[1,2-b]quinolizine CAS No. 24974-42-3

Indeno[1,2-b]quinolizine

Cat. No.: B11889572
CAS No.: 24974-42-3
M. Wt: 217.26 g/mol
InChI Key: ZKSZKFXHKQAULB-UHFFFAOYSA-N
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Description

Indeno[1,2-b]quinolizine is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of organic chemistry. This compound is recognized for its unique structural features, which include a fused indene and quinolizine ring system. The presence of nitrogen in the quinolizine ring imparts unique chemical properties, making it a valuable building block in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2-b]quinolizine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2-b]quinolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of indeno[1,2-b]quinolizine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit c-Jun N-terminal kinase, which plays a crucial role in cell proliferation and apoptosis. Additionally, it exhibits inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase, contributing to its therapeutic potential .

Comparison with Similar Compounds

Indeno[1,2-b]quinolizine stands out due to its versatility in chemical reactions and its broad range of applications in various scientific fields.

Properties

CAS No.

24974-42-3

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

indeno[1,2-b]quinolizine

InChI

InChI=1S/C16H11N/c1-2-7-15-12(5-1)9-13-11-17-8-4-3-6-14(17)10-16(13)15/h1-11H

InChI Key

ZKSZKFXHKQAULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CN4C=CC=CC4=CC3=C2C=C1

Origin of Product

United States

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